A Comprehensive Technical Guide to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0): A Privileged Scaffold in Modern Drug Discovery
A Comprehensive Technical Guide to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0): A Privileged Scaffold in Modern Drug Discovery
This guide offers an in-depth exploration of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to the scientific community. We will delve into its synthesis, characterization, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a fundamental structural motif found in a vast array of biologically active molecules, including nucleic acids and numerous synthetic drugs.[1] 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0) has emerged as a particularly valuable scaffold in medicinal chemistry.[2] Its unique arrangement of amino, oxo, and nitrile functional groups provides a rich platform for chemical modification, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets.[2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring its potential in drug discovery.[2][3][4]
Physicochemical and Structural Properties
The foundational characteristics of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile are summarized below. These properties are essential for its handling, characterization, and the design of synthetic transformations.
| Property | Value | Source |
| CAS Number | 27058-50-0 | [2] |
| Molecular Formula | C₅H₄N₄O | [2] |
| Molecular Weight | 136.11 g/mol | [2] |
| IUPAC Name | 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | [2] |
| Synonyms | 5-Pyrimidinecarbonitrile, 2-amino-1,4-dihydro-4-oxo- | [2] |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile and its analogs often employs multicomponent reactions, which are highly valued for their efficiency and atom economy. A prevalent approach is a variation of the Biginelli reaction, which involves the condensation of a β-keto nitrile (or a related active methylene compound), an aldehyde (often omitted for the parent structure), and a guanidine derivative.[5][6]
Recommended Synthetic Protocol: Microwave-Assisted Three-Component Reaction
This protocol is adapted from established methods for synthesizing pyrimidine-5-carbonitrile derivatives and offers high yields and short reaction times.[2][7]
Objective: To synthesize 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile.
Materials:
-
Ethyl 2-cyano-2-(ethoxymethylene)acetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine ethyl 2-cyano-2-(ethoxymethylene)acetate (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred mixture, add a solution of sodium ethoxide in ethanol (2.2 equivalents). The sodium ethoxide acts as a base to deprotonate the guanidine hydrochloride and facilitate the cyclization.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (typically 120-140°C) for a short duration (e.g., 15-30 minutes).[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Work-up and Isolation: After cooling, the reaction mixture is typically acidified with a weak acid (e.g., acetic acid) to a neutral pH. This will precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate by efficiently transferring energy to the polar solvent and reactants, thereby reducing reaction times from hours to minutes.[7]
-
Sodium Ethoxide: A strong base is required to facilitate the initial condensation and subsequent cyclization steps. Sodium ethoxide is a common and effective choice for reactions in ethanol.
-
Guanidine: This serves as the nitrogen-containing component that forms the core pyrimidine ring.
Synthetic Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Spectroscopic Characterization
The structural elucidation of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile relies on standard spectroscopic techniques. The expected data, based on analysis of similar structures reported in the literature, are summarized below.[7][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the amino protons (broad singlet, ~6.0-7.0 ppm), and the pyrimidine ring proton (singlet, ~7.5-8.5 ppm). The exact chemical shifts can vary depending on the solvent.[7] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, including the carbonyl carbon (oxo group, ~160-170 ppm), the carbon bearing the amino group (~155-165 ppm), and the carbonitrile carbon (~115-120 ppm).[7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (~3400-3200 cm⁻¹), C≡N stretching of the nitrile group (~2200-2230 cm⁻¹), and C=O stretching of the oxo group (~1650-1700 cm⁻¹).[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (136.11 g/mol ). |
Reactivity and Derivatization Potential
The trifunctional nature of this molecule makes it an excellent starting point for combinatorial chemistry and the generation of focused compound libraries.
-
N-Amino Group: The exocyclic amino group can undergo various reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.
-
C-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.
-
N-H of the Ring: The nitrogen atoms within the pyrimidine ring can be alkylated or arylated under appropriate conditions.
Derivatization Pathways
Caption: Key reaction sites for the derivatization of the core scaffold.
Applications in Drug Discovery and Research
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] Derivatives of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile have shown promise in several therapeutic areas.
Anticancer Activity
Many derivatives have been synthesized and evaluated for their antiproliferative effects.[3][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
-
Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor growth and angiogenesis.[3][11]
-
DHFR/TS Inhibition: Some analogs have been developed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for nucleotide synthesis and thus, for the proliferation of cancer cells.[12][13]
Antimicrobial Properties
The scaffold has also been explored for the development of new antimicrobial agents.[2] One reported mechanism is the inhibition of the bacterial SecA protein, which is essential for protein translocation across the cell membrane, leading to bacterial cell death.[2]
Anti-inflammatory Effects
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases.
Mechanism of Action: Kinase Inhibition Model
Caption: A model for the inhibition of kinase signaling by pyrimidine derivatives.
Safety and Handling
As with any fine chemical, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use and to develop Standard Operating Procedures (SOPs) for its handling in a laboratory setting.[14][15]
Conclusion
2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a high-value scaffold for the synthesis of novel, biologically active compounds. Its straightforward synthesis, coupled with multiple points for chemical modification, ensures its continued relevance in the field of drug discovery. The diverse therapeutic potential of its derivatives, from anticancer to antimicrobial applications, makes it a subject of ongoing research and a cornerstone for the development of next-generation therapeutics.
References
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Ansari, M. F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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Gouda, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]
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Martínez-Vargas, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]
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Redondo-Castro, E., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]
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Janeba, Z., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
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Gouda, M. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available at: [Link]
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Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. Available at: [Link]
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Mishra, R., et al. (2012). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PubMed Central. Available at: [Link]
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Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]
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The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Safety. The University of Texas at Austin. Available at: [Link]
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Singh, R., & Singh, P. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]
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Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]
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